molecular formula C20H19N5O2 B11042152 Ethyl 4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate

Ethyl 4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate

Cat. No.: B11042152
M. Wt: 361.4 g/mol
InChI Key: VVSBZMCFXYUIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine. This intermediate is then reacted with various amines and triazole-2-thiol under reflux conditions in glacial acetic acid . The reaction mixture is usually refluxed for several hours and then allowed to cool to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinoxaline scaffold .

Scientific Research Applications

ETHYL 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE involves interaction with various molecular targets. For instance, it has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating pro-oncogenic proteins like Bcl-2 . These interactions lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE is unique due to its specific structural features that confer a broad spectrum of biological activities. Its ability to modulate multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate

InChI

InChI=1S/C20H19N5O2/c1-3-17-23-24-19-18(22-15-7-5-6-8-16(15)25(17)19)21-14-11-9-13(10-12-14)20(26)27-4-2/h5-12H,3-4H2,1-2H3,(H,21,22)

InChI Key

VVSBZMCFXYUIIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.